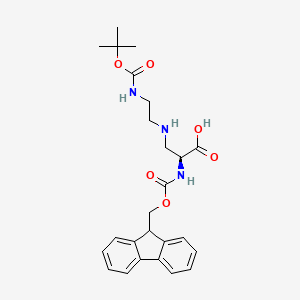

Fmoc-L-Dap(2-Boc-aminoethyl)-OH

Description

Significance of Non-Proteinogenic Amino Acids in Expanding Chemical Space for Peptide Design

The twenty standard proteinogenic amino acids, encoded by the universal genetic code, provide the fundamental blueprint for life's vast proteome. However, the constraints of this limited set of building blocks can restrict the therapeutic potential of peptide-based agents, which are often susceptible to rapid degradation in biological systems. nih.gov The incorporation of non-proteinogenic amino acids (NPAAs)—those not naturally encoded in the genome—dramatically expands the chemical space available to scientists. nih.govnih.gov

The introduction of NPAAs is a powerful strategy for modifying the drug-like properties of peptides. researchgate.net By incorporating these unique residues, researchers can confer a range of desirable attributes, including:

Enhanced Proteolytic Stability: Peptides containing NPAAs often exhibit increased resistance to degradation by proteases, leading to longer plasma half-lives. nih.gov

Conformational Control: NPAAs can be used to impose specific stereochemical constraints on the peptide backbone, stabilizing desired secondary structures like helices or β-turns. core.ac.ukias.ac.in This is crucial for mimicking the bioactive conformation of a natural peptide or for creating novel, well-defined three-dimensional structures. ias.ac.in

Introduction of Novel Functionality: The side chains of NPAAs can introduce chemical groups not found in the standard amino acid repertoire, enabling novel binding interactions, catalytic activities, or sites for bioconjugation. core.ac.uk

Ultimately, the strategic incorporation of NPAAs is instrumental in overcoming the inherent limitations of natural peptides, paving the way for the development of more stable, potent, and selective therapeutic candidates. nih.govresearchgate.net

The Role of Lysine (B10760008) Analogues and Diaminopropionic Acid Derivatives in Scaffold Engineering

Among the vast array of NPAAs, lysine analogues and derivatives of diaminopropionic acid (Dap) are particularly valuable for molecular scaffold engineering. Lysine, with its primary amine-containing side chain, is a frequent target for chemical modification. Lysine analogues, which alter the length or composition of the side chain, provide a means to fine-tune the positioning of functional groups.

Diaminopropionic acid, a shorter analogue of lysine, features two amine groups and serves as a versatile branching point in a peptide sequence. This bifunctionality is highly advantageous for creating complex molecular architectures. For instance, the side-chain amine of a Dap residue can be used as an attachment point for various moieties, including fluorescent tags, chelating agents, or other peptide chains, without interrupting the primary peptide backbone. aatbio.com This capability is essential for constructing branched peptides, dendrimers, and targeted drug conjugates. iris-biotech.de The use of orthogonally protected Dap derivatives, where the alpha-amino group and the side-chain amino group can be deprotected under different chemical conditions, is central to this synthetic versatility. peptide.com

Overview of Fmoc-L-Dap(2-Boc-aminoethyl)-OH as a Specialized Chemical Entity

This compound is a highly specialized and synthetically valuable non-proteinogenic amino acid derivative. It is classified as an azalysine analogue, where a carbon atom in the side chain is replaced by a nitrogen. iris-biotech.de This building block is meticulously designed for use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides. chemimpex.com

The structure of this compound is defined by several key components:

L-Diaminopropionic Acid (Dap) Core: This provides the fundamental amino acid structure with a reactive side-chain amine.

Fmoc (9-Fluorenylmethoxycarbonyl) Group: This is a temporary protecting group attached to the alpha-amino group (Nα). iris-biotech.de It is stable under acidic conditions but is readily removed by a base, typically a piperidine (B6355638) solution, during each cycle of peptide chain elongation in SPPS. peptide.comiris-biotech.de

Boc (tert-Butyloxycarbonyl) Group: This protecting group is attached to the terminal nitrogen of the 2-aminoethyl extension on the side chain (Nβ). The Boc group is acid-labile and is typically removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de

Carboxylic Acid (-OH): The free carboxylic acid group is the site of activation for coupling to the free amine of the growing peptide chain on the resin.

The "orthogonal" nature of the Fmoc and Boc protecting groups is critical. peptide.comnih.gov It allows for the selective removal of the Fmoc group to extend the peptide backbone without disturbing the Boc-protected side chain. iris-biotech.de This ensures that the side chain's reactive amine only becomes available for modification after the full peptide sequence has been assembled, or during a final deprotection step. This strategic design makes this compound an ideal building block for creating peptides with precisely placed side-chain functionalities, branched structures, and for applications in bioconjugation and drug development. iris-biotech.dechemimpex.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2250436-46-3 iris-biotech.de |

| Molecular Formula | C₂₅H₃₁N₃O₆ iris-biotech.de |

| Molecular Weight | 469.53 g/mol iris-biotech.de |

| Typical Application | Fmoc Solid-Phase Peptide Synthesis chemimpex.com |

| Storage Temperature | -20°C iris-biotech.de |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N3O6/c1-25(2,3)34-23(31)27-13-12-26-14-21(22(29)30)28-24(32)33-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21,26H,12-15H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJAPHFLQZYCNI-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCNC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc L Dap 2 Boc Aminoethyl Oh and Its Integration into Peptide Constructs

Strategies for the De Novo Synthesis of Fmoc-L-Dap(2-Boc-aminoethyl)-OH

The de novo synthesis of this compound is a multi-step process that requires careful selection of precursors and precise control over reaction conditions to ensure regioselectivity and high yields. The general approach involves the construction of the diaminopropionic acid (Dap) core, followed by the selective introduction of the 2-Boc-aminoethyl group onto the β-amino group, and finally, the protection of the α-amino group with Fmoc and functionalization of the carboxylic acid.

Precursor Selection and Chemical Transformations for the Diaminopropionic Acid Core

The synthesis of the diaminopropionic acid core typically starts from readily available and suitably protected amino acids. A common precursor is L-asparagine, which can be converted to Fmoc-L-Dap-OH through a Hofmann rearrangement using reagents like [bis(trifluoroacetoxy)iodo]benzene. cam.ac.uk Alternatively, protected L-serine derivatives can serve as precursors, undergoing transformation to introduce the second amino group. nih.gov The choice of precursor often depends on the desired protecting group strategy for the final compound. For the synthesis of this compound, a precursor such as Boc-L-Dap(Fmoc)-OH or a similarly orthogonally protected Dap derivative is ideal.

A key transformation in building the Dap core from other amino acids is the introduction of the β-amino group. As mentioned, the Hofmann rearrangement of the side-chain amide of asparagine is a viable route. Another approach involves the conversion of the side-chain hydroxyl of serine to a leaving group, followed by nucleophilic substitution with an azide (B81097), and subsequent reduction to the amine. cam.ac.uk

Regioselective Introduction of the 2-Boc-aminoethyl Moiety

The regioselective introduction of the 2-Boc-aminoethyl group onto the β-amino group of the diaminopropionic acid core is a crucial step. A highly effective method for this transformation is reductive amination. plos.orgnih.govrsc.orgnih.gov This involves the reaction of a Dap derivative with a free β-amino group with N-Boc-aminoacetaldehyde. The aldehyde reacts with the primary β-amino group to form a Schiff base, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield the secondary amine. plos.orgnih.govresearchgate.net

The starting Dap derivative must have its α-amino and carboxyl groups protected to prevent side reactions. For instance, starting with Nα-Fmoc-L-diaminopropionic acid allows for the selective alkylation of the β-amino group.

Table 1: Key Reagents in the Reductive Amination Step

| Reagent | Function |

| Nα-protected L-diaminopropionic acid | Precursor with a free β-amino group |

| N-Boc-aminoacetaldehyde | Source of the 2-Boc-aminoethyl moiety |

| Sodium cyanoborohydride (NaBH₃CN) | Reducing agent for the imine intermediate |

| Acetic acid (in methanol) | Catalyst for imine formation |

Fmoc-Protection of the Alpha-Amino Group and Carboxylic Acid Functionalization

If the synthesis does not start with an Nα-Fmoc protected Dap derivative, the final step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the α-amino group with Fmoc-chloride (Fmoc-Cl) or Fmoc-succinimide (Fmoc-OSu) under basic conditions. organic-chemistry.org The use of aqueous media for this reaction has also been reported as an environmentally friendly alternative. nih.govnih.gov

The carboxylic acid remains as a free functional group, making the final compound ready for activation and coupling during peptide synthesis. It is important to note that the secondary amine in the side chain is protected with a Boc group, which is stable under the basic conditions used for Fmoc deprotection during solid-phase peptide synthesis. iris-biotech.de

Optimization of Reaction Conditions and Isolation Procedures

Optimization of the reaction conditions is critical for maximizing the yield and purity of this compound. For the reductive amination step, controlling the stoichiometry of the reactants and the pH of the reaction mixture is important. A slight excess of the aldehyde and reducing agent is often used to drive the reaction to completion. The reaction is typically carried out at room temperature over several hours. plos.orgnih.govresearchgate.net

Purification of the final product is generally achieved through chromatographic techniques. Following the synthesis, the crude product is often purified by silica (B1680970) gel column chromatography to separate it from unreacted starting materials and side products. The purity of the final compound can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Methodological Considerations for Incorporating this compound into Peptide Chains

The incorporation of non-canonical amino acids like this compound into peptide chains requires careful consideration of the synthetic strategy, particularly its compatibility with standard synthesis protocols.

Compatibility with Solid-Phase Peptide Synthesis (SPPS) Protocols

This compound is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.govrsc.org The Fmoc protecting group on the α-amine is base-labile and can be removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), which is the standard deprotection condition in Fmoc-SPPS. organic-chemistry.orgiris-biotech.de The tert-butyloxycarbonyl (Boc) group protecting the side-chain amine is stable to these basic conditions but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), which is typically used in the final cleavage step to release the peptide from the solid support and remove other acid-labile side-chain protecting groups. iris-biotech.deiris-biotech.de This orthogonality of the protecting groups is fundamental to the successful stepwise assembly of the peptide chain. iris-biotech.de

The coupling of this compound to the growing peptide chain on the solid support is achieved using standard peptide coupling reagents.

Table 2: Common Coupling Reagents for SPPS

| Coupling Reagent | Description |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A common and efficient uronium-based coupling reagent. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | A highly reactive coupling reagent, particularly useful for sterically hindered amino acids. |

| DIC/HOBt (N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole) | A classic carbodiimide-based coupling cocktail. |

The choice of coupling reagent and reaction conditions may need to be optimized to ensure efficient incorporation of this relatively bulky non-canonical amino acid. Double coupling cycles or the use of more potent activating agents like HATU might be necessary to achieve high coupling yields. nih.gov

It is important to note that the unprotected secondary amine on the side chain of a similar building block would lead to side reactions during peptide synthesis. iris-biotech.de The Boc protection on the 2-aminoethyl moiety of the title compound effectively prevents this, allowing for its clean incorporation into the peptide backbone.

Coupling Reagents and Conditions for Branched Side-Chain Incorporation

The incorporation of this compound into a growing peptide chain utilizes standard solid-phase peptide synthesis (SPPS) coupling reagents. smolecule.com The goal of these reagents is to activate the carboxylic acid group of the incoming amino acid, facilitating the formation of a peptide bond with the free amine of the resin-bound peptide. wikipedia.org The choice of reagent can be critical, especially for sterically hindered or complex amino acids.

Common classes of coupling reagents that are effective for this purpose include:

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are widely used for their efficiency. arkat-usa.org

Uronium/Aminium Salts: This class includes highly efficient reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). arkat-usa.orgnih.gov HATU, in particular, is known for its high acylation kinetics, which can reduce side reactions and is suitable for coupling challenging amino acids. nih.gov

Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide), often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole), is another common method for activating the amino acid. nih.gov

The coupling reaction is typically performed in a solvent such as DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). ethz.ch The process involves pre-activating the this compound with the coupling reagent and an amine base, such as DIEA (N,N-Diisopropylethylamine), before adding it to the resin where the N-terminus of the growing peptide has been deprotected. nih.gov

Table 1: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Example | Features |

|---|---|---|

| Phosphonium Salts | BOP, PyBOP | Highly efficient, widely used in stepwise and fragment coupling. arkat-usa.org |

| Uronium/Aminium Salts | HBTU, HATU | Fast reaction kinetics, reduced racemization, effective for difficult sequences. nih.gov |

| Carbodiimides | DIC (+ HOBt) | Commonly used, cost-effective activation method. nih.gov |

Considerations for Minimizing Secondary Nitrogen Acylation

A critical challenge when using this compound is the presence of a secondary amine within the side chain. While the terminal primary amine of the side chain is protected by a Boc group, the internal nitrogen is unprotected. This secondary amine is nucleophilic and can be acylated during the subsequent coupling step in the peptide synthesis, leading to the formation of an undesired branched peptide side product. iris-biotech.de It is explicitly noted that this building block cannot be used in standard peptide synthesis without addressing this issue, as acylation will occur at this unprotected position. iris-biotech.de

Application in Solution-Phase Peptide Synthesis

While solid-phase peptide synthesis (SPPS) has become the predominant method for research and development, solution-phase synthesis remains relevant, particularly for the large-scale industrial production of peptides. wikipedia.org this compound is compatible with solution-phase methodologies. biosynth.com

In solution-phase synthesis, the coupling and deprotection steps are carried out in a suitable solvent system, and the product is purified after each step, often by crystallization or chromatography. wikipedia.org The fundamental chemical reactions are the same as in SPPS:

The carboxyl group of this compound is activated using a coupling reagent.

The activated acid is reacted with the free amine of the peptide chain in solution.

The temporary Nα-Fmoc group is removed with a base like piperidine to allow for the next coupling step.

The key difference is the handling and purification of intermediates, which is more labor-intensive than the simple filtration and washing steps used in SPPS. arkat-usa.org

Orthogonal Protection Strategies Employing Fmoc and Boc Groups

The utility of this compound is fundamentally based on its orthogonal protection scheme, which is crucial for the precise and selective synthesis of complex peptides. fiveable.mechemimpex.com Orthogonal protection involves using two or more protecting groups that can be removed under different chemical conditions, allowing for the deprotection of one functional group without affecting the others. biosynth.compeptide.com

In this building block, the α-amino group is protected by the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group, while the side-chain amino group is protected by the acid-labile Boc (tert-butyloxycarbonyl) group. chemimpex.combiosynth.com This Fmoc/Boc combination is a truly orthogonal pair, forming the basis of the most common strategy in modern SPPS, often referred to as Fmoc/tBu chemistry. biosynth.comiris-biotech.de This strategy avoids the repeated use of strong acid for Nα-deprotection, which could prematurely cleave acid-sensitive side-chain protecting groups. nih.gov

Table 2: Orthogonal Protecting Groups in this compound

| Protecting Group | Protected Functionality | Deprotection Condition | Stability |

|---|---|---|---|

| Fmoc | α-Amino Group | Base (e.g., 20% piperidine in DMF) americanpeptidesociety.org | Stable to acid wikipedia.org |

| Boc | Side-Chain Amino Group | Acid (e.g., Trifluoroacetic acid, TFA) americanpeptidesociety.org | Stable to base wikipedia.org |

Selective Deprotection of Fmoc and Boc Moieties During Sequential Synthesis

The orthogonal nature of the Fmoc and Boc groups allows for their selective removal at different stages of peptide synthesis. nih.gov

Fmoc Group Removal: During the stepwise elongation of the peptide chain, the temporary Nα-Fmoc group is removed at the beginning of each cycle. This is typically achieved by treating the peptide-resin with a solution of 20% piperidine in DMF for a short period. americanpeptidesociety.orguci.edu The basic conditions cleave the Fmoc group, liberating the α-amine to make it available for coupling with the next Fmoc-protected amino acid. peptide.com The acid-labile Boc group on the side chain of the Dap residue remains completely intact during this process. wikipedia.org

Boc Group Removal: The Boc group serves as a "permanent" side-chain protecting group during the chain assembly. Once the entire peptide sequence has been synthesized, the Boc group can be removed. This is accomplished during the final cleavage step, where the peptide is detached from the resin and all side-chain protecting groups are removed simultaneously. This step typically involves treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA), often mixed with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. uci.edusigmaaldrich.com

Sequential Deprotection and Further Derivatization of the Side Chain

The orthogonal design of this compound allows for post-synthetic modification of the side chain. sigmaaldrich.com After the full peptide backbone is assembled, but while the peptide is still attached to the solid support and other side-chain protecting groups are still in place, the Dap side chain can be selectively deprotected.

This is achieved by treating the peptide-resin with TFA to remove only the Boc group from the Dap side chain, leaving other acid-labile groups (like tBu on Asp or Glu) and the resin linkage intact if a more acid-labile resin is not used. More commonly, a protecting group orthogonal to both Fmoc and Boc/tBu, such as Alloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), would be used on the side chain if selective on-resin modification is the primary goal. uci.edusigmaaldrich.com

However, assuming the Boc group can be selectively removed, the newly exposed primary amine on the side chain becomes a reactive handle for further derivatization. acs.org This allows for the attachment of various molecules, such as:

Fluorescent labels or biotin (B1667282) tags for detection and imaging.

Fatty acids to increase lipophilicity and plasma half-life.

Other peptide fragments to create branched or cyclic structures. nih.gov

Chelating agents for radiolabeling.

This capability makes this compound a valuable tool for creating peptides with tailored properties for research, diagnostics, and therapeutic applications. chemimpex.com

Advancements in Scalable Synthesis of Related Building Blocks

The growing interest in modified peptides has driven advancements in the scalable synthesis of non-proteinogenic amino acids, including diaminopropionic acid (Dap) derivatives. nih.gov Efficient and large-scale production of these building blocks is essential for their use in pharmaceutical development and industrial applications. wikipedia.orgacs.org

Research has focused on developing robust synthetic routes that are high-yielding and economically viable. For example, synthetic pathways have been developed for various triamino acid building blocks starting from commercially available materials like ornithine, diaminobutanoic acid, and diaminopropanoic acid itself. researchgate.net One reported method involves the aminoethyl extension of the side chain via reductive amination. researchgate.net Other approaches focus on the efficient synthesis of Fmoc-protected nucleoamino acids based on L-diaminopropanoic acid for the assembly of novel nucleopeptides. nih.govresearchgate.net The development of flow chemistry techniques has also enabled the kilogram-scale production of complex scaffolds, which can then be converted into various building blocks, including custom amino acids. enamine.net These advancements are crucial for making complex building blocks like this compound more accessible for broad application.

Structural and Chemical Attributes Facilitating Advanced Peptide Architectures

Characteristics as a Branched and Polyfunctional Amino Acid Derivative

Fmoc-L-Dap(2-Boc-aminoethyl)-OH is classified as a branched and polyfunctional amino acid derivative. iris-biotech.de Its core structure is based on L-2,3-diaminopropionic acid (L-Dap), which provides two amino groups for potential modification. mdpi.comwikipedia.org The defining feature of this compound is the (2-Boc-aminoethyl) group attached to the β-nitrogen of the Dap scaffold. This side chain introduces an additional primary amine, which is protected by a tert-butyloxycarbonyl (Boc) group. chemimpex.comiris-biotech.de

The presence of multiple functional groups—the α-amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, the carboxylic acid, and the Boc-protected primary amine on the side chain—renders it polyfunctional. chemimpex.comiris-biotech.de This polyfunctionality is key to its utility, offering multiple sites for chemical modification. The branched nature arises from the ethylamino extension on the side chain, which provides a point for creating non-linear peptide structures. iris-biotech.de This unique combination of features allows for the development of peptides with complex, three-dimensional architectures. iris-biotech.de

Comparative Analysis with Natural and Other Non-Natural Diamino Acids

The utility of this compound can be better understood through comparison with other diamino acids, both natural and non-natural.

This compound is considered an azalysine analogue, where a carbon atom in the side chain of lysine (B10760008) is replaced by a nitrogen atom. iris-biotech.de This substitution has significant implications for the chemical properties and applications of the resulting peptides.

Interactive Data Table: Comparison of Side Chain Structures

| Amino Acid Derivative | Side Chain Structure | Key Differences |

| This compound | -CH₂-NH-(CH₂)₂-NH-Boc | Contains a secondary amine within the side chain, creating a branch point closer to the peptide backbone. The terminal primary amine is Boc-protected. |

| Fmoc-L-Lys(Boc)-OH | -(CH₂)₄-NH-Boc | A linear four-carbon chain with a terminal Boc-protected primary amine. |

| Fmoc-L-Orn(Boc)-OH | -(CH₂)₃-NH-Boc | A linear three-carbon chain with a terminal Boc-protected primary amine. |

The presence of the secondary amine in the side chain of this compound allows for further modifications, such as alkylation or acylation, before its incorporation into a peptide sequence, enabling the creation of branched lysine-like structures. iris-biotech.de In contrast, the side chains of L-lysine and L-ornithine offer a single terminal primary amine for modification. nih.gov This structural difference makes this compound particularly suited for constructing more complex and branched peptide architectures than is readily achievable with standard lysine or ornithine derivatives. iris-biotech.de

The foundation of this compound is the L-2,3-diaminopropionic acid (L-Dap) scaffold. chemspider.com L-Dap is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in proteins. wikipedia.org It is characterized by the presence of two amino groups at the α and β positions of a propionic acid backbone. sigmaaldrich.com

This arrangement provides a unique platform for introducing diverse functionalities into peptides. The proximity of the two amino groups allows for the creation of specific structural motifs and the introduction of side chains with varied chemical properties. The L-Dap scaffold is found in a number of bioactive peptides and has been utilized in the synthesis of peptide-based therapeutics. mdpi.com The versatility of the L-Dap core is a key contributor to the utility of derivatives like this compound in advanced peptide design.

Influence of its Side Chain Functionality on Peptide Conformation and Supramolecular Assembly

The unique side chain of this compound plays a critical role in directing the conformation of peptides and facilitating the formation of larger, organized structures.

The primary application of this compound is in the creation of branched peptides. iris-biotech.de After the removal of the Boc protecting group from the side chain, the newly exposed primary amine serves as an additional point for peptide chain elongation. This allows for the synthesis of peptides with a "Y" or "forked" shape, where a second peptide chain is grown off the side chain of the Dap residue. iris-biotech.de Such branched structures are of significant interest in drug delivery and immunology, as they can present multiple copies of a bioactive peptide sequence.

The capacity to introduce branching points makes this compound an ideal building block for the construction of dendritic peptides, also known as peptide dendrimers. iris-biotech.de By repeatedly incorporating this amino acid derivative and deprotecting the side chain amine, successive generations of branches can be added, leading to highly complex, tree-like macromolecules. iris-biotech.deiris-biotech.de

These dendritic structures can display multiple copies of a functional group or peptide sequence on their periphery, leading to multivalent systems. iris-biotech.de Multivalency can significantly enhance the binding affinity and biological activity of peptides by allowing for simultaneous interaction with multiple receptor sites. The controlled, stepwise synthesis of these complex architectures is made possible by the distinct and orthogonally protected functional groups present in this compound. iris-biotech.de

Implications for Peptide Secondary Structure Induction

The unique structural configuration of this compound, an azalysine analogue, provides a powerful tool for influencing and stabilizing specific secondary structures within peptides. The defining feature of this building block is the substitution of a carbon atom in a traditional lysine side chain with a nitrogen atom, creating an N-(2-aminoethyl) side chain on a diaminopropanoic acid (Dap) core. researchgate.netiris-biotech.de After the deprotection of the Boc and aminoethyl groups, this side chain can carry multiple positive charges, significantly enhancing its capacity for electrostatic interactions. nih.govplos.org

Research into structurally related triamino acids has provided direct evidence of their role in modulating peptide conformation. For instance, a novel peptide-like ligand was developed incorporating a similar triamino acid, Nγ-(2-aminoethyl)-2,4-diaminobutanoic acid (AEDab), to target the amyloid-β (Aβ) peptide associated with Alzheimer's disease. rsc.orgresearchgate.net The primary goal of incorporating the AEDab residue was to introduce an extra positive charge in the side chain to increase the ligand's interaction with the target Aβ peptide. rsc.orgrsc.org Molecular dynamics (MD) simulations revealed that the presence of this triamino acid residue had a profound stabilizing effect. rsc.org The ligand was shown to bind to the central helix of the Aβ peptide, and the enhanced electrostatic interactions from the triamino acid moiety led to a significant stabilization of the α-helical conformation of the Aβ peptide. rsc.orgrsc.org This finding underscores the potential of building blocks like this compound to act as potent inducers or stabilizers of α-helical structures, a critical function in the design of bioactive peptides and protein-protein interaction inhibitors.

The strategic placement of such residues can therefore be used to pre-organize a peptide chain into a desired conformation, which is a key principle in the rational design of peptidomimetics and therapeutic peptides. The ability to manipulate hydrogen bonding capabilities and electrostatic interactions through this unique side chain offers a refined method for controlling the secondary structure of synthetic peptide constructs. iris-biotech.de

Role in Supramolecular Assembly and Material Science Applications

The this compound compound is a bifunctional building block ideally suited for applications in supramolecular chemistry and the fabrication of advanced functional materials. Its utility stems from two distinct molecular features: the N-terminal Fmoc group and the versatile triamino side chain.

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is well-established as a powerful motif for driving the self-assembly of peptides and amino acids. rsc.org The inherent hydrophobicity and aromaticity of the fluorenyl moiety promote π-π stacking interactions between molecules. rsc.orgnih.gov This, combined with the hydrogen-bonding capacity of the amino acid backbone, frequently leads to the spontaneous formation of ordered nanostructures, such as fibrils and ribbons, which are often based on a β-sheet arrangement. nih.gov These fibrils can entangle to form hydrogels, which are three-dimensional scaffolds with high water content. nih.govnih.gov These materials are of great interest for a range of biomedical applications, including tissue engineering, regenerative medicine, and controlled drug delivery. nih.gov By incorporating this compound, it is possible to design self-assembling systems that form such functional nanomaterials.

Beyond the general self-assembling properties conferred by the Fmoc group, the unique triamino side chain offers a higher level of functional control. The multiple nitrogen functionalities make this building block "ideal for creating branched and dendritic structures," which are important in material science for developing complex, high-density functional materials. iris-biotech.de Furthermore, the ability to introduce multiple positive charges upon deprotection allows for the design of materials responsive to pH or that engage in specific electrostatic interactions. nih.goviris-biotech.de This is exemplified by the use of related triamino acids in ligands designed to inhibit the aggregation of the Aβ peptide. rsc.org In that context, the building block is used to create a material (the ligand) that interacts with and modifies the assembly pathway of another material (the Aβ peptide), preventing the formation of toxic amyloid fibrils. rsc.orgnih.gov The synthesis of a variety of triamino acid building blocks with different lipophilicities further highlights a strategy to fine-tune the properties of the resulting peptides and the materials they form. plos.orgnih.gov

Compound Data Table

This table provides chemical data for the primary compound discussed in this article.

| Property | Value | Source |

| Compound Name | This compound | - |

| Synonyms | Fmoc-azalysine(Boc), Nα-Fmoc-Nε-Boc-4-azalysine | researchgate.net |

| Chemical Formula | C₂₅H₃₁N₃O₆ | researchgate.netresearchgate.net |

| Molecular Weight | 469.53 g/mol | researchgate.net |

| CAS Number | 2250436-46-3 | researchgate.net |

| Appearance | White crystalline powder | researchgate.net |

| Primary Application | Peptide Synthesis, Building Block | chemimpex.com |

| Key Structural Features | Fmoc N-terminal protection, Boc side-chain protection, Azalysine analogue | researchgate.netiris-biotech.deiris-biotech.de |

| Storage Temperature | -20°C | researchgate.net |

Mentioned Compounds

Research Applications and Derivatization Strategies in Chemical Biology

Development of Complex Peptide Scaffolds

Fmoc-L-Dap(2-Boc-aminoethyl)-OH is instrumental in moving beyond simple linear peptide chains to construct sophisticated, three-dimensional peptide architectures. The presence of multiple reactive sites within a single amino acid derivative allows for the creation of scaffolds with enhanced biological properties and novel functionalities.

This compound serves as a key building block for introducing branching points within a peptide sequence. iris-biotech.de As an azalysine analogue, where a carbon atom in the side chain is replaced by a nitrogen, it provides unique opportunities for derivatization. iris-biotech.de The secondary amine on the side chain can be selectively alkylated or acylated before its incorporation into solid-phase peptide synthesis (SPPS), effectively creating a branched lysine-like residue. iris-biotech.de This pre-synthesis modification allows for the attachment of a secondary peptide chain or other functional moieties, leading to branched peptides with tailored properties, such as increased receptor binding affinity or altered enzymatic stability. It is important to note that the unprotected secondary nitrogen is reactive and can be acylated during standard synthesis conditions, a factor that must be managed in the synthetic strategy. iris-biotech.de

While various derivatives of diaminopropionic acid are widely utilized in the construction of cyclic peptides and peptidomimetics, the specific application of this compound for this purpose is not extensively documented in scientific literature. The inherent flexibility of its side chain and the specific nature of its protecting groups are primarily leveraged for creating branched and dendritic structures rather than for facilitating intramolecular cyclization.

The multiple nitrogen functionalities of this compound make it an ideal building block for the fabrication of multi-arm and dendrimeric peptide constructs. iris-biotech.de By incorporating this residue at specific points in a peptide sequence, researchers can create a core scaffold from which multiple peptide chains can be extended. After the initial synthesis of a linear peptide containing the azalysine analogue, the orthogonal Boc protecting group on the side chain can be selectively removed, exposing a primary amine. This amine can then serve as an initiation point for the synthesis of a new peptide chain, leading to a two-armed structure from a single residue. Repetitive incorporation of this building block allows for the generation of higher-order dendritic and multi-arm structures, which are of significant interest for applications in drug delivery, vaccine development, and materials science. iris-biotech.de

Bioconjugation Methodologies Utilizing this compound

Bioconjugation, the process of linking biomolecules to other chemical entities, is a cornerstone of modern chemical biology and drug development. nih.gov this compound provides a chemically defined scaffold to achieve precise and stable conjugation.

The orthogonal protection scheme of this compound is the key to its utility in site-specific conjugation. The molecule contains three distinct reactive amine groups, each of which can be addressed under different chemical conditions:

α-Amine: Protected by the base-labile Fmoc group, this site is used for standard peptide chain elongation via SPPS.

Terminal Side-Chain Amine: Protected by the acid-labile Boc group, this primary amine can be selectively deprotected on-resin or after cleavage to serve as a specific attachment point for molecules like fluorophores, targeting ligands, or polyethylene (B3416737) glycol (PEG).

Internal Side-Chain Amine: This secondary amine offers another potential site for modification, typically through alkylation or acylation prior to peptide synthesis. iris-biotech.de

This differential reactivity allows chemists to precisely dictate the location of a modification on a peptide, which is critical for preserving or enhancing the biological activity of the final conjugate. nih.gov This level of control is essential for developing peptide-based drugs, diagnostic agents, and research tools with optimized performance. nih.gov

The creation of hybrid constructs involves linking peptides to fundamentally different types of molecules, such as lipids (for lipopeptides), carbohydrates (for glycopeptides), or synthetic polymers. While the versatile reactivity of this compound makes it a theoretically suitable candidate for such strategies, specific and detailed methodologies for its use in creating these diverse hybrid constructs are not widely reported in the current literature. Its potential lies in using the orthogonally protected side chain as a specific handle for attaching these non-peptidic moieties.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]propanoic acid | americanelements.com |

| Synonyms | Fmoc-azalysine(Boc), Nα-Fmoc- Nε-Boc-4-azalysine | americanelements.com |

| CAS Number | 2250436-46-3 | iris-biotech.de |

| Molecular Formula | C₂₅H₃₁N₃O₆ | iris-biotech.deamericanelements.com |

| Molecular Weight | 469.53 g/mol | iris-biotech.de |

| Appearance | White crystalline powder | americanelements.com |

| Purity | ≥99% | iris-biotech.de |

| Storage Temperature | -20°C | iris-biotech.de |

Modulation of Peptide Properties through this compound Incorporation

The incorporation of this compound, an azalysine analog where a side-chain carbon is replaced by nitrogen, into a peptide sequence provides a strategic method for modulating its physicochemical characteristics. iris-biotech.de This modification allows for fine-tuning of hydrophobicity, charge, and steric bulk, thereby influencing the peptide's behavior in specific biological environments.

The ability to modulate a peptide's lipophilicity and charge is critical for controlling its interaction with biological membranes and protein surfaces. Research has focused on the synthesis of various triamino acid building blocks, including derivatives of this compound, to systematically vary these properties. plos.orgnih.gov

By synthesizing a series of triamino acids with different length hydrocarbon tails attached to the side chain, researchers can incrementally adjust the lipophilicity of the resulting peptide. nih.govresearchgate.net This is crucial for applications such as enhancing cellular uptake, as increased lipophilicity can promote membrane penetration. iris-biotech.denih.gov Concurrently, the triamino acid structure can carry up to three positive charges upon deprotection, significantly influencing the peptide's electrostatic profile. plos.orgnih.gov This dual control over hydrophobicity and charge allows for the design of peptides optimized for specific environments, such as the lipid bilayer of a cell membrane or the charged surface of a target protein. nih.govnih.gov

A study by Maity, Honcharenko, and Strömberg in 2015 detailed the synthesis of several triamino acid building blocks designed to offer a range of lipophilicities, demonstrating the practical application of this strategy. plos.org

Table 1: Examples of Synthesized Triamino Acid Building Blocks for Modulating Lipophilicity This table is based on synthetic strategies reported in the literature for creating a diverse set of building blocks.

| Base Amino Acid | Side Chain Extension/Modification | Resulting Property Change | Reference |

| L-Diaminopropanoic acid (Dap) | N-(2-aminoethyl) | Introduces additional charge center | plos.orgnih.gov |

| L-Diaminobutanoic acid (Dab) | N-(2-aminoethyl) | Varies spacing and charge | plos.orgnih.gov |

| L-Ornithine (Orn) | N-(2-aminoethyl) | Varies spacing and charge | plos.orgnih.gov |

| L-Diaminobutanoic acid (Dab) | N-(alkyl-branched 2-aminoethyl) | Increases lipophilicity and charge | plos.orgnih.gov |

The branched nature of the this compound side chain allows for the engineering of specific steric interactions that can profoundly influence molecular recognition. iris-biotech.de By replacing a standard amino acid, such as arginine, with this synthetic analog, researchers can alter the shape, size, and flexibility of the peptide side chain, leading to modified binding affinities and specificities.

A compelling example is the development of a peptide-like ligand targeting the amyloid-β (Aβ) peptide, which is associated with Alzheimer's disease. nih.gov In a 2014 study, researchers replaced an arginine residue in a known Aβ-binding peptide with a novel triamino acid, Nγ-(2-aminoethyl)-2,4-diaminobutanoic acid (AEDab), which shares its core structure with the Dap derivative. nih.gov This substitution was designed to introduce an extra positive charge and alter the steric profile of the ligand. Molecular dynamics simulations and experimental data showed that this engineered ligand more effectively stabilized the helical conformation of the Aβ peptide, demonstrating that the precise steric and electronic configuration of the triamino acid side chain was crucial for the improved molecular recognition and subsequent biological activity. nih.gov

This pH-dependent charge modulation can be harnessed to control peptide conformation, solubility, and intermolecular interactions. nih.gov For example, a peptide incorporating this residue could be designed to be soluble and unstructured at low pH but to fold or self-assemble as the pH rises and electrostatic repulsion decreases. This property is highly valuable for developing "smart" biomaterials and drug delivery systems that respond to specific pH gradients in the body, such as those found in tumor microenvironments or endosomal compartments. nih.govnih.gov The ability to switch ionic interactions on or off in response to a pH trigger is a key strategy in the design of advanced, environmentally sensitive peptides. nih.gov

Contributions to Specific Research Areas

The unique properties of this compound and its derivatives have led to significant contributions in the design of targeted biological probes and in the field of structural biology.

This compound is a key component in the rational design of peptide-based probes and ligands. Its utility is exemplified by its use in creating compounds that target protein-protein interactions. The design principle often involves using the triamino acid to mimic or replace natural residues like lysine (B10760008) or arginine, while introducing new properties such as additional charge, altered hydrogen bonding capacity, or different steric bulk. nih.govpeptide.com

In the context of Alzheimer's disease research, a ligand named AEDabDab was synthesized incorporating a triamino acid derived from this class of building block. The design was predicated on the hypothesis that increasing the positive charge and optimizing the geometry of the side chain would enhance its interaction with the central helix of the Aβ peptide. nih.gov This strategic design resulted in a ligand with an improved ability to prevent Aβ-induced neurotoxicity in hippocampal slice preparations, validating the design principle. nih.gov The work by Strömberg and colleagues to develop a diverse "arsenal" of such building blocks underscores a broader strategy: creating a modular platform to rapidly generate and test new ligands with fine-tuned properties for various biological targets. plos.orgnih.govnih.gov The use of related Dap building blocks to synthesize antagonists for targets like the tachykinin NK2 receptor further highlights the versatility of this approach in ligand design. medchemexpress.com

Table 2: Application of Dap-Derived Building Blocks in Ligand Design

| Target | Design Principle | Intended Outcome | Reference |

| Amyloid-β Peptide | Replace Arginine with triamino acid to increase positive charge and alter sterics. | Enhanced stabilization of Aβ helical structure; reduced neurotoxicity. | nih.gov |

| Tachykinin NK2 Receptor | Use Fmoc-Dap(Boc)-OH as a building block for bicyclic peptides. | Synthesis of receptor antagonists. | medchemexpress.com |

| General Peptide/Peptoid Synthesis | Create a library of triamino acids with varying lipophilicity and charge. | Provide a toolkit for developing novel probes and ligands. | plos.orgnih.gov |

Peptides incorporating this compound are valuable tools for structural biology. By introducing this modified residue, researchers can influence and study the conformation of peptides and proteins. The altered backbone and side-chain interactions can stabilize specific secondary structures or, conversely, introduce flexibility. nih.gov

A significant application is in studying the conformational dynamics of disease-related proteins. In the aforementioned study of the Aβ-targeting ligand AEDabDab, molecular dynamics (MD) simulations were employed to investigate how the ligand affected the structure of the Aβ peptide. nih.gov The simulations revealed that the ligand containing the triamino acid provided a more stable binding and was more effective at preserving the α-helical conformation of the Aβ central domain compared to previous ligands. nih.gov This represents a direct use of a peptide modified with a Dap-derivative to perform conformational studies, providing insight into the molecular mechanism of action and guiding future design efforts. Constraining peptide conformations through such modifications is a widely used strategy to create more potent and selective ligands by reducing the entropic penalty of binding. researchgate.net

Expanding the Scope of Peptide Nucleic Acid (PNA) Chemistry

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. This modification imparts remarkable properties, including high binding affinity to complementary nucleic acids and resistance to enzymatic degradation, making them valuable in diagnostics and antisense therapies. The synthesis of PNA oligomers is commonly achieved using solid-phase methods employing Fmoc (9-fluorenylmethoxycarbonyl) protected monomers. nih.govmedsci.org

This compound serves as a key building block in this context, offering unique opportunities to expand the chemical space and functionality of PNAs. As an azalysine analogue, it possesses multiple nitrogen atoms in its side chain, which can be leveraged to create branched and dendritic PNA structures. iris-biotech.de This capability to introduce architectural complexity is a significant advancement, allowing for the development of PNAs with novel topologies and potentially enhanced binding avidities or cellular uptake properties.

The derivatization potential of the diaminoethyl side chain, after removal of the Boc (tert-butyloxycarbonyl) protecting group, allows for the attachment of various functional moieties. This can include fluorescent labels for imaging applications, cross-linking agents, or ligands for targeted delivery. The use of Fmoc/Boc protection strategies is well-established for incorporating modified bases, such as 2,6-diaminopurine, into PNA strands to enhance thermal stability and binding selectivity. nih.govbiosearchtech.com Similarly, the incorporation of This compound allows for post-synthetic modification on the backbone, providing a powerful tool for creating PNAs with tailored functions that go beyond simple sequence recognition.

| Monomer Type | Key Feature | Application in PNA Chemistry |

| Standard Fmoc-PNA Monomers | Canonical nucleobases | Basic PNA oligomer synthesis |

| This compound | Azalysine analogue with reactive side chain | Creation of branched/dendritic PNAs, post-synthetic functionalization |

| Fmoc/Boc-protected 2,6-diaminopurine | Modified nucleobase | Enhanced duplex stability and binding selectivity |

Elucidation of Structure-Activity Relationships (SAR) in Modified Peptides

The systematic modification of peptide structures is fundamental to understanding their biological functions and for the development of new therapeutics. Structure-activity relationship (SAR) studies involve synthesizing a series of related peptide analogs and evaluating how specific structural changes affect their activity. This compound is a valuable building block for such studies due to the unique structural and chemical properties it imparts to a peptide sequence.

Furthermore, the diaminoethyl side chain can be used as a handle for creating constrained or bicyclic peptides. For instance, Fmoc-Dap(Boc)-OH has been utilized in the synthesis of bicyclic peptide antagonists for the tachykinin NK2 receptor, demonstrating the utility of Dap derivatives in generating conformationally restricted peptides to improve potency and selectivity. medchemexpress.com Research has also shown the use of triamino acid building blocks, conceptually similar to derivatized Dap, in the synthesis of ligands with antineurotoxicity properties against amyloid-β peptide. iris-biotech.de These examples underscore the importance of This compound and its analogues as tools for detailed SAR studies, enabling the fine-tuning of peptide scaffolds to achieve desired biological outcomes. chemimpex.com

| Peptide Modification | Building Block | Research Finding |

| Tunable pH response | Fmoc-L-Dap(Boc,Me)-OH | Mediated effective gene silencing with low toxicity. iris-biotech.de |

| Bicyclic peptide synthesis | Fmoc-Dap(Boc)-OH | Development of tachykinin NK2 receptor antagonists. medchemexpress.com |

| Amyloid-β targeting ligand | Triamino acid building block | Synthesis of ligands with antineurotoxicity properties. iris-biotech.de |

Advancements in Low Molecular Weight Organic Gelators

Low molecular weight organic gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. nih.govunibo.it Fmoc-protected amino acids and short peptides are a prominent class of LMWGs, with their self-assembly driven by a combination of hydrogen bonding between the peptide backbones and π-π stacking interactions of the aromatic Fmoc groups. nih.govrsc.org These supramolecular gels have applications in areas such as tissue engineering, drug delivery, and as scaffolds for cell culture. nih.govnih.gov

The properties of the resulting gel are highly dependent on the structure of the amino acid building block. rsc.org While specific studies on the gelation properties of This compound are not yet widely reported, the principles governing the self-assembly of Fmoc-amino acids suggest its significant potential in this field. The introduction of the diaminoethyl side chain offers several avenues for creating novel gelators with tunable properties.

The Boc-protected side chain introduces a bulky, hydrophobic group that can influence the packing and morphology of the self-assembled fibers. Upon deprotection, the resulting primary and secondary amines can participate in additional hydrogen bonding or can be used to introduce electrostatic interactions, which are known to influence gel stability and mechanical strength. Furthermore, the reactive amine functionalities provide a handle for post-gelation modification, allowing for the covalent attachment of bioactive molecules or for altering the gel's response to external stimuli such as pH. The co-assembly of different Fmoc-amino acids is a known strategy to create gels with enhanced properties, and This compound could be a valuable component in such multi-component systems. nih.govresearchgate.net

| Fmoc-Amino Acid Feature | Role in Self-Assembly | Potential Impact on Gel Properties |

| Fmoc group | π-π stacking | Primary driving force for fiber formation |

| Carboxylic acid and Amide | Hydrogen bonding | Stabilizes the fibrillar network |

| Amino Acid Side Chain | Modulates packing and intermolecular interactions | Determines fiber morphology, gel strength, and functionality |

| Dap(2-Boc-aminoethyl) side chain | Introduces bulk and potential for H-bonding/ionic interactions | Could lead to novel gel morphologies and responsive materials |

Future Perspectives and Emerging Research Directions

Integration with Bioorthogonal Chemistry for Advanced Bioconjugation and Labeling

The field of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, presents a significant opportunity for the application of Fmoc-L-Dap(2-Boc-aminoethyl)-OH. While direct use in common bioorthogonal reactions like click chemistry or Staudinger ligations has not been extensively documented for this specific compound, its structure provides a clear path for such integration.

The terminal Boc-protected primary amine on the 2-aminoethyl side chain can be selectively deprotected to reveal a reactive handle. This primary amine can then be functionalized with a variety of bioorthogonal groups, such as azides, alkynes, or strained alkenes. For instance, an azide (B81097) group could be introduced, making the resulting peptide ready for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comrsc.org This would enable the precise, site-specific labeling of peptides containing this modified amino acid with reporter molecules like fluorophores, or for conjugation to other biomolecules and surfaces.

The potential applications of such a strategy are vast, including the development of targeted drug-delivery systems, advanced diagnostic probes, and tools for studying protein-protein interactions in real-time within a cellular context. The ability to introduce a bioorthogonal handle at a specific position within a peptide sequence, offered by the incorporation of a modified this compound, is a powerful tool for creating sophisticated bioconjugates.

Exploration in the Context of Genetically Encoded Noncanonical Amino Acid Incorporation

The genetic incorporation of noncanonical amino acids (ncAAs) into proteins is a rapidly advancing field that allows for the site-specific installation of novel chemical functionalities. While the direct genetic encoding of a large and complex molecule like this compound presents significant challenges, the prospect of incorporating a similar, smaller azalysine analogue is an intriguing area of future research.

The primary obstacles to the genetic incorporation of this specific compound include its size and the presence of protecting groups, which would likely not be tolerated by the cellular translational machinery. However, the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that could recognize a simplified version of this amino acid, perhaps without the protecting groups, would be a major breakthrough. nih.gov Researchers are continually expanding the repertoire of ncAAs that can be genetically encoded, and azalysine derivatives represent a promising class of candidates due to their unique chemical properties.

Future research in this area could focus on evolving an aminoacyl-tRNA synthetase that can specifically recognize and charge a tRNA with an azalysine derivative. Success in this endeavor would enable the production of proteins with site-specifically installed handles for post-translational modifications, including the creation of branched or dendritic structures directly within a protein scaffold.

Development of Novel Chemical Tools and Reagents Based on this compound

The inherent branching potential of this compound makes it an ideal scaffold for the development of novel chemical tools and reagents. iris-biotech.de The multiple nitrogen functionalities within its side chain can be selectively alkylated or acylated to create complex, branched structures. iris-biotech.de This opens the door to the synthesis of dendritic peptides, which have applications in drug delivery, as vaccine adjuvants, and in diagnostics.

Furthermore, this building block can be used to construct libraries of peptide-based molecules for high-throughput screening. By varying the substituents on the side-chain nitrogens, a diverse range of compounds can be generated from a single peptide backbone. These libraries could be screened for a variety of biological activities, leading to the discovery of new therapeutic leads.

The development of novel cross-linking agents is another promising direction. The side chain of this compound could be functionalized with two different reactive groups, allowing for the specific and controlled cross-linking of different biomolecules. Such reagents would be invaluable for studying protein-protein interactions and for the development of stabilized peptide therapeutics.

Computational Chemistry Approaches for Predicting and Optimizing Peptide Structures Containing this Building Block

Computational chemistry offers powerful tools for predicting and understanding the structural and dynamic properties of peptides. Molecular dynamics (MD) simulations, in particular, can provide valuable insights into how the incorporation of a non-natural amino acid like this compound affects the conformation and behavior of a peptide.

By developing accurate force field parameters for this building block, researchers can perform MD simulations to:

Predict the conformational preferences of peptides containing this residue.

Analyze the impact of the azalysine substitution on the secondary structure of the peptide.

Simulate the binding of these modified peptides to their biological targets.

These computational studies can guide the rational design of peptides with improved properties. For example, simulations could be used to predict which position in a peptide sequence is optimal for the incorporation of this compound to enhance binding affinity or stability. This in-silico approach can significantly reduce the time and cost associated with the experimental optimization of peptide-based drugs and research tools.

| Computational Approach | Application to this compound Peptides |

| Molecular Dynamics (MD) Simulations | Predict conformational changes, analyze impact on secondary structure, and simulate binding to targets. |

| Force Field Parameterization | Develop accurate parameters to enable reliable MD simulations of peptides containing this building block. |

| Homology Modeling | Generate initial 3D structures of peptides containing the non-natural amino acid for further computational analysis. |

| Quantum Mechanics (QM) Calculations | Determine the electronic properties and reactivity of the side chain for designing novel chemical probes. |

Strategic Design for Enhanced Peptide Stability and Solubility in Research Applications

A major challenge in the development of peptide-based therapeutics is their often-poor stability and solubility. The incorporation of non-natural amino acids is a well-established strategy to address these issues. This compound, with its unique azalysine structure, offers several avenues for enhancing these properties. chemimpex.com

The presence of the additional amino groups in the side chain can also be strategically utilized to improve stability against proteolytic degradation. By modifying these amino groups, for example through pegylation or the attachment of other bulky groups, it is possible to shield the peptide backbone from enzymatic cleavage, thereby increasing its half-life in biological systems. Research has also suggested that protected azalysine analogues can promote membrane penetration, which would be a significant advantage for intracellular drug targets. iris-biotech.de

| Strategy | Impact on Peptide Properties |

| Azalysine Substitution | Alters polarity and hydrogen bonding, potentially improving solubility. |

| Side-Chain Branching | Can disrupt aggregation and enhance solubility. |

| Side-Chain Modification (e.g., Pegylation) | Can provide steric shielding against proteases, increasing stability. |

| Introduction of Positive Charges | Can enhance cell permeability and interaction with negatively charged membranes. |

Q & A

Q. What role does this compound play in synthesizing peptide-drug conjugates (PDCs)?

- Methodological Answer :

- Drug Attachment : After Boc deprotection, conjugate cytotoxic agents (e.g., doxorubicin) via NHS ester or maleimide chemistry. Purify conjugates using reverse-phase HPLC with a water/acetonitrile gradient .

- Stability Testing : Assess conjugate stability in PBS (pH 7.4) and human plasma at 37°C over 72 hours. Monitor degradation via LC-MS and adjust linker chemistry if needed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.